molecular formula C15H9Cl2NO B11839911 4-(3,5-Dichlorophenyl)-1H-indole-3-carbaldehyde

4-(3,5-Dichlorophenyl)-1H-indole-3-carbaldehyde

Cat. No.: B11839911
M. Wt: 290.1 g/mol
InChI Key: ZWPJRZCFLTUXCC-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a dichlorophenyl group attached to the indole ring, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichlorophenyl)-1H-indole-3-carbaldehyde typically involves the reaction of 3,5-dichlorobenzaldehyde with indole under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the indole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichlorophenyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

    Oxidation: 4-(3,5-Dichlorophenyl)-1H-indole-3-carboxylic acid.

    Reduction: 4-(3,5-Dichlorophenyl)-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,5-Dichlorophenyl)-1H-indole-3-carbaldehyde has been extensively studied for its applications in:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-(3,5-Dichlorophenyl)-1H-indole-3-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with similar structural features but different biological activity.

    3,5-Dichlorophenyldiazonium tetrafluoroborate: Another dichlorophenyl derivative used in organic synthesis.

Uniqueness

4-(3,5-Dichlorophenyl)-1H-indole-3-carbaldehyde is unique due to its indole core, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C15H9Cl2NO

Molecular Weight

290.1 g/mol

IUPAC Name

4-(3,5-dichlorophenyl)-1H-indole-3-carbaldehyde

InChI

InChI=1S/C15H9Cl2NO/c16-11-4-9(5-12(17)6-11)13-2-1-3-14-15(13)10(8-19)7-18-14/h1-8,18H

InChI Key

ZWPJRZCFLTUXCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2C=O)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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